3-Ethylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Ethylidene-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. Tropane alkaloids are known for their wide array of biological activities, making them significant in various fields of research and application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Ethylidene-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts to ensure the stereoselective synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethylidene-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation, and reducing agents like sodium borohydride for reduction . The conditions for these reactions vary, but they often require specific temperatures and solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
3-Ethylidene-8-azabicyclo[3.2.1]octane has several scientific research applications, including:
Biology: The compound’s structure makes it a valuable tool in studying the biological activities of tropane alkaloids.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Ethylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . The compound’s unique structure allows it to interact with these targets effectively, leading to its biological effects.
Comparison with Similar Compounds
3-Ethylidene-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
3-Chlorotropane: This compound has a similar bicyclic structure but includes a chlorine atom.
3-Oxa-8-azabicyclo[3.2.1]octane: This compound contains an oxygen atom within the bicyclic framework.
3,6-Diacetoxytropane: This compound features acetoxy groups at specific positions on the bicyclic structure.
The uniqueness of this compound lies in its specific ethylidene group, which differentiates it from other tropane alkaloids and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N |
---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
3-ethylidene-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H15N/c1-2-7-5-8-3-4-9(6-7)10-8/h2,8-10H,3-6H2,1H3 |
InChI Key |
MOWBQHISUKYXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC2CCC(C1)N2 |
Origin of Product |
United States |
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